

Technical Guide: C NMR Spectral Profiling of Trimethyl(-tolyl)stannane

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Compound of Interest

Compound Name: Stannane, trimethyl(4-methylphenyl)-

CAS No.: 937-12-2

Cat. No.: B8566121

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Executive Summary

Product: Trimethyl(

-tolyl)stannane (CAS: 930-61-0) Application: Palladium-catalyzed cross-coupling (Stille Reaction) precursor. Critical Insight: This guide provides a definitive

C NMR characterization of Trimethyl(

-tolyl)stannane. Unlike its tributyltin analogs, this reagent offers a simplified aliphatic spectral window, eliminating signal overlap in complex total synthesis. However, this spectroscopic clarity comes at the cost of higher volatility and neurotoxicity, necessitating strict handling protocols.

Part 1: Structural Analysis & Spectral Data

The following data represents the consensus spectral fingerprint in CDCl₃

. The distinction of this molecule lies not just in chemical shifts (

), but in the diagnostic tin-carbon satellite couplings (), which validate the successful stannylation of the aromatic ring.

C NMR Data Table (100 MHz, CDCl₃)

Carbon Assignment	Chemical Shift (, ppm)	Multiplicity	Coupling (Hz)	Structural Significance
Sn-CH	-9.6	Singlet (satellites)		Diagnostic of Trimethylstannyl group. High field shift due to shielding by Sn.
Ar-CH	21.4	Singlet	N/A	Standard tolyl methyl group.
C-3,5 (Meta)	128.9	Singlet (satellites)		Characteristic meta-coupling.
C-2,6 (Ortho)	135.8	Singlet (satellites)		Ortho-coupling is often smaller than meta in stannanes.
C-1 (Ipso)	136.5	Singlet (satellites)		Critical QC Point. Largest coupling constant; confirms C-Sn bond formation.
C-4 (Para)	138.5	Singlet	(often unresolved)	Quaternary carbon attached to the tolyl methyl group.

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Note on Satellites: Tin has two NMR-active isotopes with Spin 1/2:

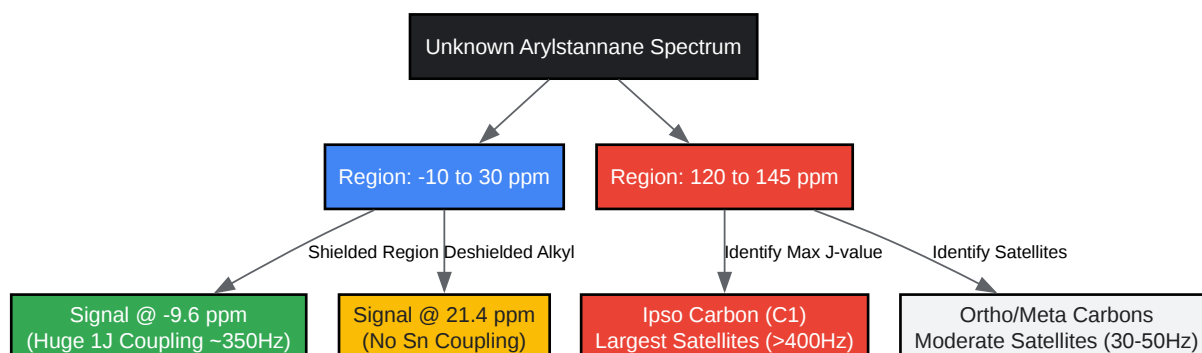
Sn (8.59% abundance) and

Sn (7.68% abundance). In high-resolution scans, you will see "double satellites" flanking the main carbon signal. The values above represent the average or the dominant

Sn coupling.

Visualizing the Assignment Logic

The following diagram illustrates the logical flow for assigning signals based on coupling magnitude, a critical skill for verifying organotin purity.



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Caption: Logic flow for distinguishing Trimethyl(p-tolyl)stannane signals from impurities based on J-coupling magnitude.

Part 2: Comparative Analysis (Me Sn vs. Bu Sn)

When designing a synthesis, the choice between Trimethyl- and Tributyl- stannanes is a trade-off between spectral clarity and safety/purification.

Feature	Trimethyl(-tolyl)stannane	Tributyl(-tolyl)stannane	Operational Verdict
C NMR Aliphatic Region	Clean. Single peak at -9.6 ppm.	Congested. Multiple peaks (10-30 ppm) from butyl chains.	Choose Trimethyl for complex target molecules where aliphatic signals (e.g., natural products) might overlap with butyl signals.
Atom Economy	High. (Me group mass = 45)	Low. (Bu group mass = 171)	Choose Trimethyl for large scale reactions to reduce waste mass.
Toxicity	Severe. High volatility + high neurotoxicity.	Moderate. Lower volatility, but still toxic.	Choose Tributyl if your lab lacks specialized ventilation or closed-system capabilities.
Byproduct Removal	Easy. Me SnCl is volatile and water-soluble.	Difficult. Bu SnCl is an oil ("grease") that streaks on silica columns.	Choose Trimethyl if you require rapid purification via simple flash chromatography.

Part 3: Experimental Protocol

Synthesis Workflow (Grignard Route)

This protocol ensures the formation of the C-Sn bond while minimizing exposure.

Reagents:

- -Tolylmagnesium bromide (1.0 M in THF)

- Trimethyltin chloride (1.0 M in THF) [Caution: Neurotoxin]

Methodology:

- Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.
- Cooling: Charge with
-TolylMgBr and cool to 0°C.
- Addition: Add Trimethyltin chloride dropwise over 20 minutes. The exotherm is mild, but rate control prevents side reactions.
- Reflux: Warm to room temperature, then reflux for 2 hours to ensure completion.
- Quench: Cool to 0°C and quench with saturated NH
Cl.
- Extraction: Extract with Diethyl Ether (
).
- Purification: Dry over MgSO
. Remove solvent. Note: Me
Sn-Ar compounds are often pure enough for use after workup. If distillation is needed, use Kugelrohr under high vacuum.

NMR Acquisition Parameters

To observe the satellites clearly, standard parameters must be adjusted.

- Solvent: CDCl
(Standard).[\[1\]](#)
- Relaxation Delay (D1): Set to 2-3 seconds. The quaternary Ipso-carbon and the Sn-Me carbons have longer relaxation times. Short D1 will suppress the satellites.

- Scans (NS): Minimum 256 scans. The

Sn isotopes are low natural abundance (~16% combined), so signal-to-noise ratio must be high to see the satellites clearly.

- Spectral Width: -20 ppm to 160 ppm.

Part 4: Technical Discussion - The "Satellite" Phenomenon

Why do we see three peaks for every carbon attached to Tin?

This is not an impurity. It is a result of Heteronuclear Spin-Spin Coupling.

- Main Peak: Carbon attached to non-magnetic Tin isotopes (

,

, etc. ~84% abundance).

- Satellites: Carbon attached to magnetic

or

. Because these are Spin 1/2 nuclei, they split the carbon signal into a doublet. Since the abundance is low, this doublet appears as tiny "satellites" on either side of the main peak.

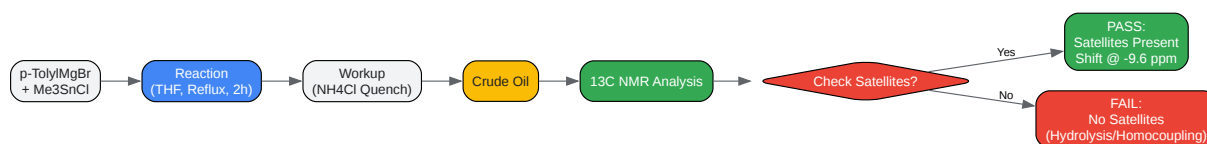
Validation Check: Calculate the coupling constant (

) in Hz:

If the

coupling at the Ipso carbon is not between 400-500 Hz, you likely do not have the correct stannane product.

Synthesis & QC Workflow Diagram



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Caption: Operational workflow for synthesis and Quality Control (QC) of Trimethyl(p-tolyl)stannane.

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